tert-Butyl (R)-(1-fluoro-3-methylbutan-2-yl)carbamate
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Overview
Description
tert-Butyl ®-(1-fluoro-3-methylbutan-2-yl)carbamate is a compound that features a tert-butyl group, a fluoro-substituted butan-2-yl group, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl ®-(1-fluoro-3-methylbutan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
tert-Butyl ®-(1-fluoro-3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The fluoro group can be substituted under nucleophilic conditions, often using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl ®-(1-fluoro-3-methylbutan-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-fluoro-3-methylbutan-2-yl)carbamate involves the formation of stable carbamate linkages with amino groups. This stability is due to the resonance stabilization of the carbamate group, which prevents hydrolysis under physiological conditions . The molecular targets and pathways involved include interactions with enzymes and proteins that contain reactive amino groups .
Comparison with Similar Compounds
tert-Butyl ®-(1-fluoro-3-methylbutan-2-yl)carbamate can be compared to other carbamate-protected compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the fluoro-substituted butan-2-yl group.
tert-Butyl carbazate: Contains a hydrazide group instead of a fluoro-substituted butan-2-yl group.
tert-Butyl (substituted benzamido)phenylcarbamate: Features a benzamido group and is used in different synthetic applications.
The uniqueness of tert-Butyl ®-(1-fluoro-3-methylbutan-2-yl)carbamate lies in its specific substitution pattern, which imparts distinct reactivity and stability properties.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-fluoro-3-methylbutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZQMGKPXMKPN-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CF)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CF)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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